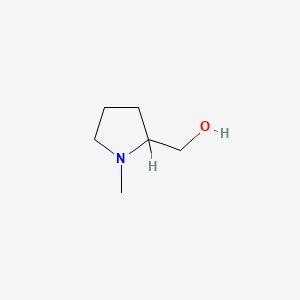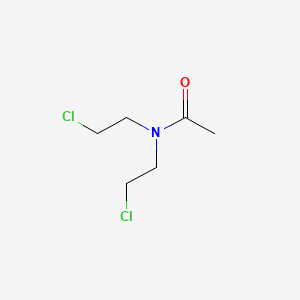
2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid
Vue d'ensemble
Description
The compound of interest, 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid, is closely related to the crystal structure discussed in the provided papers, which is (S)-2-amino-3-(1H-indol-3-yl)propanoic acid. This compound is an amino acid that plays a significant role in various biological processes such as methylation, detoxication, and antioxidation, and is valuable in the pharmaceutical and food industries .
Synthesis Analysis
The synthesis of the related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, involves dissolving the amino acid in acetic acid, followed by reflux and natural evaporation to yield colorless single crystals suitable for X-ray analysis . This process indicates that the compound can be synthesized in a relatively straightforward manner, involving common laboratory techniques such as reflux and filtration.
Molecular Structure Analysis
The molecular structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid is monoclinic with specific lattice parameters detailed in the papers . The indole ring within the molecule is essentially planar, and the overall geometry is consistent with related compounds. The crystal structure is characterized by various hydrogen bonds that stabilize the molecule, involving interactions between the protonated nitrogen atoms, acetic acid, and water molecules .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid, the synthesis and crystal structure analysis suggest that the compound could participate in hydrogen bonding due to the presence of amino and carboxylic acid functional groups. These interactions are crucial for the stability of the crystal structure and could influence the reactivity of the compound in various chemical environments.
Physical and Chemical Properties Analysis
The physical properties of the compound include the formation of colorless single crystals, as observed during the synthesis process . The chemical properties are inferred from the molecular structure, which shows a capacity for hydrogen bonding. The exact melting point, solubility, and other physical properties are not provided in the papers, but these could be deduced from the molecular structure and functional groups present in the compound.
Applications De Recherche Scientifique
Understanding Compound Interactions and Metabolism
- A study highlighted the presence of an abnormal spot RF, suggesting the involvement of an imidazole derivative, in the urinary chromatographic pattern of a patient in hepatic coma. This underscores the significance of understanding chemical interactions and metabolism in medical conditions (McIsaac & Page, 1961).
Evaluating Occupational Exposure to Chemical Compounds
- Research on the exposure of Finnish farm workers to phenoxy acid herbicides, including 2-(4-chloro-2-methylphenoxy)propanoic acid and others, evaluated the excretion of these chemicals and their metabolites. It highlighted the importance of assessing occupational exposure and understanding the metabolic pathways of similar compounds (Manninen et al., 1986).
Investigating Biochemical Pathways in Medical Conditions
- A study on propionic acidemia, a disorder related to propionyl CoA carboxylase deficiency, examined the metabolic changes associated with hyperammonemia in patients. It emphasized the role of understanding biochemical pathways and the impact of specific amino acids and organic acids in medical conditions (Filipowicz et al., 2006).
Biomonitoring and Safety Assessments
- Research on the biomonitoring of technical grade 1-alkoxy-2-propanol acetates through urinary analysis of 2-alkoxypropionic acids provided insights into exposure assessment and the importance of monitoring chemical exposure for ensuring occupational safety (Laitinen, 1997).
Propriétés
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHCSUXXECOXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315302 | |
| Record name | Glycyl-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyl-Tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid | |
CAS RN |
2189-26-6, 50632-89-8, 1432-27-5, 2390-74-1 | |
| Record name | Glycyl-DL-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2189-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Glycyl-DL-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002189266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522848 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC119997 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Tryptophan, N-glycyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycyl-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-DL-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1H-Benz[g]indole](/img/structure/B1329717.png)



![N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine](/img/structure/B1329727.png)
![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)
